Gamma-Valerolactone

描述

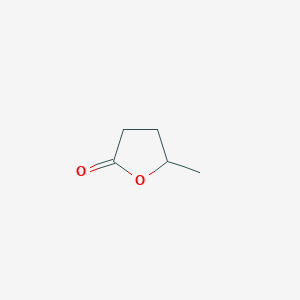

Structure

3D Structure

属性

IUPAC Name |

5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEKPEKOJKCEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Valerolactone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

219630-19-0 | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219630-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047618 | |

| Record name | 4-Pentanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

178 °F (NTP, 1992) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gamma-Valerolactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992) | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108-29-2, 57129-69-8 | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | γ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7056XK37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | GAMMA-VALEROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Gamma-Valerolactone from Lignocellulosic Biomass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Valerolactone (GVL), a versatile and sustainable platform chemical, has garnered significant attention as a green solvent and a precursor for biofuels and value-added chemicals. Its production from abundant and renewable lignocellulosic biomass offers a promising alternative to petroleum-based processes. This technical guide provides a comprehensive overview of the core methodologies for synthesizing GVL from lignocellulosic feedstocks. It details the primary conversion pathways, presents a comparative analysis of catalytic systems through structured data tables, outlines detailed experimental protocols for key reactions, and visualizes the intricate reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis who are engaged in the pursuit of sustainable chemical production.

Introduction

This compound (GVL) is a five-carbon lactone with a unique combination of desirable properties, including high boiling point, low toxicity, and biodegradability.[1] These characteristics make it an excellent green solvent for various applications, including biomass processing, and a valuable intermediate for the synthesis of polymers, fuels, and pharmaceuticals. The production of GVL from non-food lignocellulosic biomass, such as agricultural residues and forestry waste, aligns with the principles of a circular economy and sustainable development.[1][2]

The conversion of lignocellulosic biomass to GVL primarily involves two key stages: the deconstruction of biomass into its constituent sugars and subsequent conversion to levulinic acid (LA), followed by the catalytic hydrogenation of LA to GVL.[3][4] This guide delves into the technical details of these processes, providing a foundation for the development and optimization of efficient and economically viable GVL production strategies.

Reaction Pathways from Lignocellulosic Biomass to GVL

The synthesis of GVL from lignocellulosic biomass proceeds through a series of chemical transformations. The primary pathways involve the initial breakdown of cellulose and hemicellulose, the main carbohydrate components of biomass, into intermediate platform molecules that are then converted to GVL.

Conversion of Cellulose and Hemicellulose

Lignocellulosic biomass is a complex matrix of cellulose, hemicellulose, and lignin. The carbohydrate fractions, cellulose and hemicellulose, are the primary sources for GVL synthesis.

-

Cellulose , a polymer of glucose, is first hydrolyzed into glucose. This can be achieved through enzymatic or acid catalysis. The resulting glucose is then dehydrated to form 5-hydroxymethylfurfural (HMF), which is subsequently rehydrated to yield levulinic acid and formic acid.

-

Hemicellulose , a heterogeneous polymer of various sugars including xylose, can be hydrolyzed to its monomeric sugars. Xylose, a major component of hemicellulose, is dehydrated to furfural. Furfural can then be converted to GVL through several routes, often involving intermediates like furfuryl alcohol and levulinic acid.

The following diagram illustrates the major reaction pathways from lignocellulosic biomass to this compound.

Hydrogenation of Levulinic Acid to GVL

The final and crucial step in GVL synthesis is the hydrogenation of levulinic acid. This reaction can be achieved through various methods, primarily differing in the hydrogen source and the catalyst employed. The two main pathways for LA hydrogenation to GVL are:

-

Direct Hydrogenation: The ketone group of LA is hydrogenated to a hydroxyl group, forming 4-hydroxypentanoic acid, which is an unstable intermediate. This intermediate then undergoes intramolecular esterification (dehydration) to form the cyclic ester, GVL.

-

Via Angelica Lactone: LA can first be dehydrated to form α-angelica lactone, which is then hydrogenated to yield GVL.

The choice of catalyst and reaction conditions plays a critical role in determining the dominant pathway and the overall efficiency of the conversion.

Quantitative Data on GVL Synthesis

The efficiency of GVL synthesis is highly dependent on the catalyst, hydrogen source, and reaction conditions. This section summarizes quantitative data from various studies to provide a comparative overview of different catalytic systems.

GVL Production from Levulinic Acid using Molecular Hydrogen (H₂)

Molecular hydrogen is a common hydrogen source for the hydrogenation of levulinic acid. The choice of catalyst is critical for achieving high yields and selectivity.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | LA Conversion (%) | GVL Selectivity (%) | GVL Yield (%) | Reference |

| 5% Ru | C | 130 | 12 | 2.7 | 92 | 99 | 91.1 | |

| 1% Ru | TiO₂ | 200 | 40 | 4 | 100 | 97.5 | 97.5 | |

| 1% Ru | ZrO₂ | 150 | 50 | - | >95 | >99 | >94 | |

| Ni/HZSM-5 | HZSM-5 | 320 | - | - | 99 | 100 | 99 | |

| Cu-Re | TiO₂ | 180 | 40 | 3 | 100 | 98.2 | 98.2 | |

| CuNiAl | - | 200 | - | 6 | 94 | 91 | 85.5 |

GVL Production from Levulinic Acid using Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) utilizes hydrogen donors such as formic acid or alcohols, avoiding the need for high-pressure gaseous hydrogen.

| Catalyst | Hydrogen Donor | Temperature (°C) | Reaction Time (h) | LA Conversion (%) | GVL Selectivity (%) | GVL Yield (%) | Reference |

| Ru/C | Formic Acid | 150 | 1.5 | - | - | 99 | |

| SnO₂/SBA-15 | 2-propanol | 110 | 8 | 85.1 | 95.2 | 81 | |

| CuNi-1Al/AC | Isopropanol | 220 | 2 | 100 | 97.2 | 97.2 |

Direct Conversion of Cellulose to GVL

Several studies have explored the direct conversion of cellulose to GVL in a one-pot process, integrating the hydrolysis and hydrogenation steps.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Cellulose Conversion (%) | GVL Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Amberlyst 70 & Ru/C | GVL/H₂O | 170 & 150 | 2 & 4 | - | 69 (LA yield) | | | Raney Ni & Fe | H₂O | 220 | 5 | - | 61.9 | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of GVL from lignocellulosic biomass derivatives.

Catalyst Preparation

This method allows for the preparation of highly dispersed metal nanoparticles on a support.

-

Support Preparation: Activated carbon (C) is washed with distilled water and dried overnight at 100 °C.

-

Stabilizer Solution: A solution of polyvinyl alcohol (PVA) is prepared in deionized water.

-

Metal Precursor Solution: An aqueous solution of RuCl₃ is prepared.

-

Reduction: A fresh, cold solution of NaBH₄ is prepared.

-

Immobilization: The RuCl₃ solution is added to the PVA solution under vigorous stirring. The NaBH₄ solution is then added to form a dark brown sol of Ru nanoparticles.

-

Deposition: The activated carbon support is added to the colloidal solution, and the pH is adjusted to 2 with sulfuric acid to promote the deposition of the nanoparticles onto the support.

-

Washing and Drying: The resulting catalyst is filtered, washed thoroughly with deionized water until free of chloride ions, and dried at 80 °C.

This is a common method for preparing supported metal catalysts.

-

Support Pre-treatment: The support material (e.g., TiO₂, ZrO₂, Al₂O₃) is dried in an oven at a specified temperature (e.g., 120 °C) for several hours to remove adsorbed water.

-

Precursor Solution Preparation: A solution of the metal precursor (e.g., RuCl₃, H₂PtCl₆, Ni(NO₃)₂) is prepared in a suitable solvent (e.g., water, ethanol). The volume of the solution is calculated to be equal to the pore volume of the support.

-

Impregnation: The precursor solution is added dropwise to the dried support with constant mixing to ensure uniform distribution.

-

Drying: The impregnated support is dried in an oven at a specific temperature (e.g., 100-120 °C) for several hours to remove the solvent.

-

Calcination and Reduction: The dried material is then calcined in a furnace under a flow of an inert gas (e.g., N₂, Ar) at a high temperature (e.g., 300-500 °C) to decompose the precursor and form metal oxide species. This is followed by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 300-500 °C) to obtain the active metallic catalyst.

Catalytic Hydrogenation of Levulinic Acid

-

Reactor Assembly: A high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a pressure gauge is used.

-

Charging the Reactor: The reactor is charged with levulinic acid, the desired solvent (e.g., water, methanol, 1,4-dioxane), and the prepared catalyst.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

Reaction: The reactor is heated to the desired reaction temperature while stirring. Once the temperature is stable, the reactor is pressurized with hydrogen to the desired pressure. The reaction is allowed to proceed for the specified duration.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

Sample Collection: The liquid product is separated from the solid catalyst by filtration or centrifugation for analysis.

-

Reactor Packing: A fixed-bed reactor tube is packed with the catalyst, often mixed with an inert material like silicon carbide (SiC) to ensure uniform flow and heat distribution.

-

System Setup: The reactor is placed in a furnace with a temperature controller. A high-pressure liquid pump is used to feed the solution of levulinic acid in the chosen solvent, and a mass flow controller is used to regulate the flow of hydrogen gas. A back-pressure regulator maintains the desired system pressure.

-

Reaction Initiation: The system is first purged with an inert gas. Then, the hydrogen flow is started, and the reactor is heated to the reaction temperature.

-

Steady-State Operation: The liquid feed is then introduced into the reactor at a specific weight hourly space velocity (WHSV). The reaction is allowed to reach a steady state.

-

Product Collection and Analysis: The reactor effluent is cooled, and the liquid product is collected periodically for analysis.

Product Analysis

The quantitative analysis of the reaction products is crucial for determining the conversion of levulinic acid and the selectivity and yield of GVL.

GC-MS is a powerful technique for identifying and quantifying the components of a complex mixture.

-

Sample Preparation: The liquid product sample is diluted with a suitable solvent (e.g., methanol, dichloromethane) and an internal standard is added for accurate quantification.

-

GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each component.

-

Identification and Quantification: The components are identified by comparing their retention times and mass spectra with those of known standards. The concentration of each component is determined by comparing its peak area to that of the internal standard.

¹H NMR and ¹³C NMR spectroscopy can be used for structural elucidation and quantification of the products.

-

Sample Preparation: A small amount of the liquid product is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) containing a known amount of an internal standard (e.g., dioxane, dimethyl sulfoxide).

-

Data Acquisition: The NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

Analysis: The signals in the NMR spectrum are assigned to the different protons or carbons in the molecules. The concentration of each component can be determined by integrating the corresponding signals and comparing them to the integral of the internal standard.

Visualization of Workflows and Pathways

Visual representations of the experimental workflow and logical relationships are essential for a clear understanding of the processes involved in GVL synthesis.

Experimental Workflow for GVL Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of GVL from levulinic acid.

Logical Relationship of Key Parameters in Catalytic Hydrogenation

The successful synthesis of GVL is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

References

- 1. Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct conversion of cellulose to levulinic acid and this compound using solid acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Gamma-Valerolactone: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Gamma-Valerolactone (GVL) is a versatile, bio-based platform chemical with a growing range of applications, from a green solvent to a precursor for biofuels and value-added chemicals. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of GVL, detailed experimental protocols for their determination, and a visualization of its synthesis and application in biomass processing.

Core Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical properties of this compound, providing a valuable reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Herbaceous, sweet, warm | [1] |

| Melting Point | -31 °C | [1] |

| Boiling Point | 207-208 °C | |

| Density | 1.05 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.432 |

Table 2: Health and Safety Properties of this compound

| Property | Value | Reference(s) |

| Flash Point | 96 °C (Closed Cup) | |

| Vapor Pressure | 0.235 mmHg at 25°C | |

| Vapor Density | 3.45 (vs air) | |

| Water Solubility | Miscible |

Table 3: Solvent and Chemical Properties of this compound

| Property | Value | Reference(s) |

| pH (anhydrous) | 7.0 | |

| pH (10% aqueous solution) | 4.2 | |

| Viscosity | 2.18 cP at 25 °C | |

| Surface Tension | 30 dynes/cm at 25 °C | |

| Dielectric Constant | 36.14 | |

| LogP | -0.27 |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Density

The density of GVL is determined using a digital density meter according to the ASTM D4052 standard test method .

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Calibration: The instrument is calibrated with dry air and distilled water at the test temperature.

-

Sample Preparation: A small, representative sample of GVL is obtained. Ensure the sample is free of air bubbles.

-

Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube filled with the sample.

-

Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data. The result is typically reported in g/cm³ or kg/m ³.

Determination of Viscosity

The kinematic viscosity of GVL is determined using a calibrated glass capillary viscometer following the ASTM D445 standard test method .

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Sample Preparation: The GVL sample is filtered to remove any particulate matter.

-

Procedure:

-

The viscometer is charged with a precise amount of the GVL sample.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured accurately.

-

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of GVL at the same temperature: η = ν × ρ.

Determination of Surface Tension

The surface tension of GVL can be determined using the Du Noüy ring method as outlined in ASTM D971 .

Methodology:

-

Apparatus: A tensiometer equipped with a platinum-iridium ring.

-

Calibration: The instrument is calibrated to ensure accurate force measurements.

-

Sample Preparation: A sample of GVL is placed in a clean sample vessel, ensuring the surface is free from contaminants.

-

Measurement:

-

The platinum ring is submerged into the GVL sample.

-

The ring is then slowly pulled through the liquid-air interface.

-

The force required to detach the ring from the liquid surface is measured by the tensiometer.

-

-

Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.

Synthesis of this compound from Levulinic Acid

A common and efficient method for synthesizing GVL is the catalytic hydrogenation of levulinic acid. The following protocol is based on the use of a Ruthenium-on-carbon (Ru/C) catalyst.

Materials:

-

Levulinic acid (LA)

-

Methanol (solvent)

-

5% Ru/C catalyst

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

A 5 wt % solution of levulinic acid in methanol is prepared.

-

A 300 mL portion of this solution is introduced into a 1000 mL high-pressure autoclave.

-

The 5% Ru/C catalyst is added to the autoclave. The catalyst loading is 5.0% based on the mass of levulinic acid.

-

The autoclave is sealed and flushed with hydrogen gas to remove air.

-

The reactor is pressurized with hydrogen to 1.2 MPa.

-

The reaction mixture is heated to 130 °C with stirring.

-

The reaction is allowed to proceed for 160 minutes.

-

After the reaction, the autoclave is cooled to room temperature and depressurized.

-

The catalyst is removed by filtration.

-

The resulting solution contains GVL, which can be purified by distillation.

Under these optimized conditions, a levulinic acid conversion rate of 92% and a GVL selectivity of 99% can be achieved.

Visualizations

The following diagrams illustrate key pathways and logical relationships involving this compound.

References

Gamma-Valerolactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 108-29-2

Chemical Structure: Gamma-Valerolactone (GVL) is a five-membered lactone, which is a cyclic ester, with a methyl group at the 5-position. Its IUPAC name is 5-methyloxolan-2-one.[1][2]

Executive Summary

This compound (GVL) is a versatile and promising bio-based platform chemical with a wide array of applications, particularly in the fields of green chemistry and pharmaceuticals.[3][4][5] Derived from renewable biomass sources like levulinic acid, GVL is gaining significant attention as a sustainable alternative to conventional petrochemical-based solvents and reagents. This technical guide provides an in-depth overview of GVL, focusing on its chemical and physical properties, detailed synthesis protocols, and its burgeoning role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties of this compound

GVL is a colorless liquid with a faint, pleasant, sweet, or herbaceous odor. Its key physicochemical properties are summarized in the table below, making it a desirable solvent for a variety of applications.

| Property | Value | References |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| CAS Number | 108-29-2 | |

| Appearance | Colorless to pale yellow clear liquid | |

| Melting Point | -31 °C | |

| Boiling Point | 207-208 °C | |

| Density | 1.05 g/mL at 25 °C | |

| Flash Point | 96 °C (Closed Cup) | |

| Vapor Pressure | 0.235 mmHg at 25°C | |

| Water Solubility | Miscible | |

| Refractive Index | 1.432 (n20/D) | |

| logP | -0.27 |

Synthesis of this compound from Levulinic Acid

The most common and sustainable route for GVL synthesis is the hydrogenation of levulinic acid, which can be derived from the acidic hydrolysis of C6 sugars from biomass.

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid over Ru/C Catalyst

This protocol is based on the methodology described by Heeres et al. for the hydrogenation of levulinic acid to this compound.

Materials:

-

Levulinic acid (LA)

-

Methanol (solvent)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

A 5 wt% solution of levulinic acid in methanol is prepared.

-

The Ru/C catalyst is added to the solution. The catalyst loading is typically 5.0% based on the mass of levulinic acid.

-

The mixture is transferred to a high-pressure autoclave reactor.

-

The autoclave is sealed and flushed multiple times with hydrogen gas to remove any air.

-

The reactor is pressurized with hydrogen to 1.2 MPa.

-

The reaction mixture is heated to 130 °C while stirring.

-

The reaction is allowed to proceed for 160 minutes.

-

After the reaction, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent (methanol) can be removed by rotary evaporation.

-

The resulting crude GVL can be purified by distillation.

Under these conditions, a conversion rate of levulinic acid to γ-valerolactone of 92% and a selectivity of 99% can be achieved.

Applications in Drug Development

GVL's favorable properties, including its low toxicity, high boiling point, and miscibility with both organic and aqueous solvents, make it an attractive green solvent in the pharmaceutical industry.

GVL as a Green Solvent

GVL is increasingly being used as a sustainable alternative to hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in various stages of drug development.

-

Drug Synthesis: GVL can serve as a reaction solvent for the synthesis of active pharmaceutical ingredients (APIs), offering a safer and more environmentally friendly option.

-

Drug Formulation: Its ability to dissolve a wide range of drug molecules makes it a valuable excipient in drug formulations, potentially enhancing drug solubility and bioavailability.

-

Extractions: GVL is effective in the extraction of natural products and active compounds from plant materials.

GVL as a Prodrug

An important aspect of GVL in a pharmacological context is its behavior as a prodrug to γ-hydroxyvaleric acid (GHV). GHV is an analog of γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. This conversion has implications for its potential therapeutic applications and is an active area of research.

Visualizing Workflows and Pathways

Synthesis of this compound from Levulinic Acid

Caption: Synthesis pathway of this compound from Levulinic Acid.

Application Workflow of GVL in Drug Development

Caption: Workflow of this compound applications in drug development.

References

- 1. This compound | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 3. China this compound (GVL): unlocking the potential of multifunctional organic compounds Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

Unveiling Gamma-Valerolactone: A Journey from 19th Century Discovery to a Modern Bio-Based Platform Chemical

A comprehensive technical guide on the discovery, history, and synthesis of Gamma-Valerolactone (GVL), tailored for researchers, scientists, and drug development professionals.

This compound (GVL), a five-membered lactone, has emerged as a prominent green solvent and a versatile platform chemical for the synthesis of biofuels and value-added chemicals. Its journey, however, spans over a century, from its initial synthesis in the late 19th century to its current status as a key player in the modern bioeconomy. This in-depth guide delves into the historical discovery of GVL, tracing the evolution of its synthesis from early chemical methods to the contemporary catalytic conversion of biomass-derived levulinic acid.

The Dawn of Lactone Chemistry: The Initial Synthesis of this compound

The story of this compound is intrinsically linked to the pioneering work of German chemist Rudolph Fittig and his investigations into unsaturated acids and their derivatives. In the 1880s, Fittig and his student, Hermann Rasch, were instrumental in elucidating the structure and formation of lactones, a class of cyclic esters. It was within this body of work that the first synthesis of this compound was achieved.

The initial synthesis can be conceptually understood as a two-step process within a single reaction vessel:

-

Reduction of the Ketone: The carbonyl group of levulinic acid is reduced to a hydroxyl group, forming 4-hydroxypentanoic acid.

-

Intramolecular Esterification: The newly formed hydroxyl group reacts with the carboxylic acid group of the same molecule, eliminating a molecule of water to form the stable five-membered ring of this compound.

The Modern Era: Sustainable Synthesis from Biomass

For much of the 20th century, GVL remained a specialty chemical. However, the turn of the 21st century and the growing emphasis on sustainable chemistry and renewable resources propelled GVL into the spotlight. The realization that levulinic acid, the precursor to GVL, could be efficiently produced from the acid-catalyzed hydrolysis of cellulosic biomass marked a paradigm shift. This has led to an explosion of research focused on the catalytic hydrogenation of bio-derived levulinic acid to produce GVL.

The modern synthesis of GVL is predominantly a catalytic process, with a strong focus on developing highly efficient, selective, and reusable heterogeneous catalysts. This approach offers significant advantages over historical methods, including milder reaction conditions, higher yields, and a more environmentally friendly footprint.

Catalytic Hydrogenation of Levulinic Acid

The core of modern GVL production lies in the catalytic hydrogenation of levulinic acid. This process involves the use of a catalyst, typically a noble or non-noble metal supported on a high-surface-area material, to facilitate the addition of hydrogen across the ketone group of levulinic acid. The resulting intermediate, 4-hydroxypentanoic acid, readily undergoes spontaneous intramolecular cyclization to yield GVL.

Key Catalytic Systems and Experimental Data

A variety of catalytic systems have been developed for the efficient conversion of levulinic acid to GVL. Ruthenium supported on carbon (Ru/C) is one of the most studied and highly effective catalysts for this transformation.[1] However, research into more abundant and less expensive non-noble metal catalysts, such as those based on copper (Cu), nickel (Ni), and tin (Sn), is a very active area.

Below is a summary of representative quantitative data for the synthesis of GVL from levulinic acid using different catalytic systems.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Levulinic Acid Conversion (%) | GVL Selectivity (%) | Reference |

| 5% Ru | Carbon | 70 | 15 | Water | >99 | >99 | [2] |

| 5% Ru | Carbon | 130 | 12 | 1,4-Dioxane | 100 | 84 | [3] |

| Cu-Ni Alloy | Al₂O₃ | 250 | - | Gas Phase | >99 | 98.6 | [4] |

| Fe₃(CO)₁₂ | - | 140 | (from Formic Acid) | Dioxane | >95 | 92 | [5] |

| Ni | ZrO₂ | 120 | (from 2-Propanol) | 2-Propanol | >95 | 86 | |

| Cu-Re | TiO₂ | 180 | 40 | 1,4-Dioxane | 98.9 | 97.5 |

Experimental Protocols: A Representative Modern Synthesis

This section provides a detailed methodology for a typical lab-scale synthesis of GVL from levulinic acid using a Ru/C catalyst, based on commonly reported procedures.

Synthesis of this compound via Catalytic Hydrogenation of Levulinic Acid using Ru/C

Materials:

-

Levulinic acid (LA)

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

Deionized water (or other suitable solvent)

-

Hydrogen (H₂) gas

-

High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure:

-

Reactor Charging: The high-pressure batch reactor is charged with a solution of levulinic acid in deionized water (e.g., a 10 wt% solution). The 5% Ru/C catalyst is then added to the reactor. The catalyst loading is typically in the range of 1-5 wt% relative to the mass of levulinic acid.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas to ensure an inert atmosphere and to saturate the system with the reactant gas.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 15 bar). The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 70 °C). The reaction is allowed to proceed for a set duration (e.g., 1-4 hours), during which the pressure is maintained by supplying hydrogen from a reservoir.

-

Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is cooled to room temperature. The excess hydrogen gas is carefully vented.

-

Product Isolation and Analysis: The reaction mixture is filtered to separate the solid Ru/C catalyst. The catalyst can be washed, dried, and potentially reused. The liquid product mixture is then analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of levulinic acid and the selectivity to this compound. The pure GVL can be isolated from the aqueous solution by extraction and subsequent distillation.

Conclusion

The journey of this compound from a 19th-century chemical curiosity to a cornerstone of modern biorefineries is a testament to the evolution of chemical synthesis. While the foundational chemistry of its formation remains the same, the methods of its production have been transformed by the principles of green chemistry and the drive for sustainability. The continued development of novel and efficient catalytic systems for the conversion of biomass-derived levulinic acid will further solidify the role of GVL as a key platform chemical in a more sustainable future. Researchers and professionals in drug development and other chemical industries can leverage the unique properties of this bio-based solvent and building block to create innovative and environmentally conscious products and processes.

References

- 1. US20130296579A1 - PROCESS FOR PREPARATION OF this compound VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID - Google Patents [patents.google.com]

- 2. Efficient and labor-saving Ru/C catalysts for the transformation of levulinic acid into γ-valerolactone under mild reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00497J [pubs.rsc.org]

- 3. pure.rug.nl [pure.rug.nl]

- 4. oaepublish.com [oaepublish.com]

- 5. Conversion of levulinic acid into γ-valerolactone using Fe3(CO)12: mimicking a biorefinery setting by exploiting crude liquors from biomass acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity of Gamma-Valerolactone

Introduction

Gamma-Valerolactone (GVL), a biomass-derived organic compound (CAS No. 108-29-2), is gaining significant attention as a sustainable "green" solvent, a food additive, and a potential biofuel.[1][2][3] Its favorable physicochemical properties, including a high boiling point, low melting point, and low flammability, make it a promising alternative to conventional, often more hazardous, solvents.[3][4] This guide provides a comprehensive overview of the available safety and toxicity data for GVL, tailored for researchers, scientists, and drug development professionals. It consolidates key toxicological endpoints, details relevant experimental methodologies, and visualizes metabolic and assessment pathways.

Toxicokinetics and Metabolism

Upon ingestion, GVL acts as a prodrug. The lactone ring is hydrolyzed by lactonase enzymes present in the liver and plasma, converting it into its active metabolite, gamma-hydroxyvaleric acid (GHV or 4-methyl-GHB). GHV exhibits an affinity for the gamma-hydroxybutyric acid (GHB) receptor in the brain, producing effects similar to GHB, such as sedation and ataxia, although it is estimated to be about 4-5 times less potent. This metabolic activation is a critical consideration in its toxicological profile.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from toxicological assessments of GVL.

Table 1: Acute Toxicity

GVL exhibits low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8,800 mg/kg | |

| LD50 | Rat | Oral | 9,249 mg/kg | |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |

Table 2: Irritation and Sensitization

There are conflicting reports regarding the irritation potential of GVL. While many safety data sheets based on Regulation (EC) No 1272/2008 state that the classification criteria are not met, other sources classify it as an irritant.

| Endpoint | Test System | Classification | Reference |

| Skin Irritation | Reconstructed Human Epidermis (RhE) | Category 2 (Causes skin irritation) | |

| Eye Irritation | In Vitro Study | Category 2A (Causes serious eye irritation) | |

| Skin Sensitization | Not Specified | Not classified as a sensitizer |

Table 3: Genetic Toxicity

GVL has consistently been found to be non-genotoxic across a battery of tests.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without S9 | Negative | |

| BlueScreen Assay | Human Cell Line | With and Without S9 | Negative | |

| Germ Cell Mutagenicity | Not Specified | Not Applicable | Not classified as mutagenic |

Experimental Protocols

The following sections describe generalized methodologies for key toxicological experiments, reflecting standard practices such as those outlined in OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Reflecting OECD TG 423)

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Test System: Typically, young adult female rats are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

A starting dose (e.g., 2000 mg/kg) is administered to a group of animals by oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be used in another group. The GVL oral LD50 of ~8800 mg/kg suggests very low acute toxicity.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

In Vitro Skin Irritation (Reflecting OECD TG 439)

-

Objective: To assess the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

Test System: A commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).

-

Methodology:

-

The test substance is applied topically to the surface of the tissue model.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored formazan salt by the mitochondria of viable cells.

-

A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

-

Bacterial Reverse Mutation Test (Ames Test - Reflecting OECD TG 471)

-

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.

-

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

-

Methodology:

-

The test is conducted with and without a metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.

-

The bacterial strains are exposed to the test substance (GVL was tested up to 5000 µ g/plate ) in the presence and absence of S9 mix.

-

The mixture is incorporated into an agar plate with a limited amount of histidine (or tryptophan).

-

Plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control. For GVL, no such increases were observed.

-

Toxicological Assessment Workflow

The safety evaluation of a chemical like GVL follows a structured, tiered approach. It begins with broad screening assays and proceeds to more specific and complex studies based on the initial findings and intended use.

Summary of Other Toxicological Endpoints

-

Repeated Dose Toxicity: Data from a read-across analog, γ-caprolactone, provided a No-Observed-Adverse-Effect Level (NOAEL) of 333.3 mg/kg/day, indicating a sufficient margin of safety for current uses.

-

Reproductive and Developmental Toxicity: GVL is not classified as a reproductive toxicant. A developmental toxicity study on an analog showed a NOAEL of 1000 mg/kg/day.

-

Carcinogenicity: GVL is not classified as carcinogenic and did not show carcinogenic effects in animal experiments. No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Conclusion

Based on the currently available data, this compound demonstrates a favorable safety profile, characterized by low acute toxicity, a lack of genotoxic, carcinogenic, or reproductive effects. While some studies indicate potential for skin and eye irritation, it is not classified as a skin sensitizer. Its rapid metabolism to the less potent GHV is a key feature of its toxicokinetics. The comprehensive body of evidence supports its potential as a safe and sustainable alternative in various industrial and commercial applications, though appropriate handling and personal protective equipment are advised, particularly in contexts where skin or eye contact is possible.

References

- 1. The green platform molecule this compound – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. γ‐Valerolactone as Sustainable and Low‐Toxic Solvent for Electrical Double Layer Capacitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Biodegradability of Gamma-Valerolactone (GVL)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-Valerolactone (GVL) is a promising green solvent derived from renewable biomass. Its favorable safety and environmental profile, including its ready biodegradability, make it an attractive alternative to conventional, often toxic, solvents used in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the biodegradability of GVL in the environment, detailing the degradation pathways, influencing factors, and the microorganisms involved. The information is presented to support researchers, scientists, and drug development professionals in evaluating the environmental fate of GVL and its implications for sustainable practices.

Introduction

This compound (GVL) is a cyclic ester that can be produced from lignocellulosic biomass. It is recognized for its unique physicochemical properties, including high boiling point, low melting point, and miscibility with water, which make it a versatile solvent. A key aspect of GVL's designation as a "green" solvent is its low toxicity and ready biodegradability.[1] Understanding the mechanisms and kinetics of its degradation in the environment is crucial for assessing its overall environmental impact.

Biodegradation of this compound

GVL is considered to be readily biodegradable, meaning it is expected to be substantially degraded by microorganisms in the environment within a short period.[1]

Aerobic Biodegradation

Under aerobic conditions, GVL undergoes rapid and extensive biodegradation. Studies have shown that GVL can be degraded by 70–93% over a 28-day period, meeting the criteria for "ready biodegradability" as defined by the Organisation for Economic Co-operation and Development (OECD) test guidelines.

Table 1: Aerobic Biodegradation of this compound

| Test Guideline | Inoculum Source | Test Duration | Temperature | pH | Biodegradation |

| OECD 301B | Activated sludge | 28 days | 22 ± 2°C | 7.4 ± 0.2 | 70-93% |

Data compiled from available literature. Specific study conditions may vary.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of GVL is less prevalent in the literature. However, the initial hydrolysis step does not require oxygen. The subsequent degradation of the resulting 4-hydroxyvaleric acid would depend on the metabolic capabilities of the anaerobic microbial community present. Generally, the degradation process is expected to be slower under anaerobic conditions compared to aerobic conditions.

Degradation Pathway of this compound

The environmental degradation of GVL is initiated by an abiotic or biotic hydrolysis of the lactone ring, followed by microbial metabolism of the resulting intermediate.

Initial Hydrolysis to 4-Hydroxyvaleric Acid

The primary and rate-determining step in the degradation of GVL is the hydrolysis of the ester bond in the lactone ring to form 4-hydroxyvaleric acid (4-HVA), also known as gamma-hydroxyvalerate (GHV).[2] This reaction can occur abiotically, catalyzed by acid or base, or biotically, mediated by enzymes.

Microbial Metabolism of 4-Hydroxyvaleric Acid

Following hydrolysis, 4-HVA is utilized by microorganisms as a carbon and energy source. While the complete metabolic pathway is not fully elucidated for all microorganisms, evidence suggests that it enters central metabolic pathways. In some bacteria, such as Rhodococcus erythropolis, the degradation of similar gamma-lactones involves a lactonase enzyme for the initial ring-opening. The resulting open-chain acid is then activated with Coenzyme A and subsequently enters the fatty acid β-oxidation pathway.

Microorganisms Involved in GVL Degradation

Several microorganisms have been identified as capable of degrading lactones and related compounds. While specific studies on GVL are limited, bacteria from the genera Rhodococcus and Pseudomonas are known for their versatile metabolic capabilities and their ability to degrade a wide range of organic compounds, including cyclic esters.

-

Rhodococcus erythropolis : This bacterium possesses a catabolic pathway for gamma-lactones. It utilizes a lactonase enzyme, QsdA, for the initial hydrolysis of the lactone ring.

-

Pseudomonas species : Various species of Pseudomonas, such as Pseudomonas putida, are well-known for their ability to degrade a vast array of organic pollutants and are likely to be involved in the degradation of GVL in the environment.

The degradation of complex organic compounds in the environment is often carried out by microbial consortia, where different species work synergistically to break down the substance.

Factors Influencing Biodegradation

The rate of GVL biodegradation in the environment is influenced by several factors:

-

Temperature : Microbial activity generally increases with temperature up to an optimal point. Therefore, the biodegradation of GVL is expected to be faster in warmer conditions.

-

pH : The rate of abiotic hydrolysis of GVL is pH-dependent, being faster under both acidic and alkaline conditions. While extreme pH values can inhibit microbial activity, a near-neutral pH is generally optimal for most microbial degradation processes.

-

Oxygen Availability : Aerobic degradation is typically faster and more complete than anaerobic degradation.

-

Nutrient Availability : The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary for microbial growth and metabolism, and thus for the biodegradation of GVL.

-

Microbial Population : The presence of a well-adapted microbial community with the necessary enzymes is crucial for efficient degradation.

Experimental Protocols

The ready biodegradability of GVL is typically assessed using standardized test methods, such as the OECD 301B (CO2 Evolution Test).

OECD 301B: CO2 Evolution Test

This method evaluates the ultimate biodegradability of a chemical substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Methodology:

-

Test Setup : A defined concentration of the test substance (GVL) is added to a mineral medium as the sole source of organic carbon.

-

Inoculum : The medium is inoculated with a small amount of a mixed population of microorganisms, typically from the effluent of a wastewater treatment plant (activated sludge).

-

Incubation : The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. The vessels are continuously aerated with CO2-free air.

-

CO2 Measurement : The CO2 produced during the biodegradation process is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with an inorganic carbon analyzer.

-

Calculation : The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), which is calculated from the elemental composition of GVL.

Analytical Methods for GVL Quantification

To monitor the disappearance of GVL in biodegradation studies, various analytical techniques can be employed.

Table 2: Analytical Methods for GVL and 4-HVA

| Analyte | Method | Principle |

| GVL | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based detection and identification. |

| GVL, 4-HVA | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity, followed by mass-based detection and identification. |

| 4-HVA | Derivatization followed by GC-MS | Chemical modification of the non-volatile 4-HVA to a volatile derivative for GC analysis. |

Conclusion

This compound exhibits favorable environmental characteristics, most notably its ready biodegradability. The primary degradation pathway involves hydrolysis to 4-hydroxyvaleric acid, which is then metabolized by a variety of microorganisms. The rate of this degradation is influenced by key environmental parameters such as temperature, pH, and oxygen availability. The use of standardized testing protocols, like the OECD 301B, provides a reliable means of assessing its biodegradability. For researchers and professionals in drug development and other industries, the selection of GVL as a green solvent is supported by its minimal environmental persistence, contributing to more sustainable chemical processes. Further research into the specific microbial consortia and enzymatic pathways involved in GVL degradation will continue to enhance our understanding of its environmental fate.

References

Chiral Properties of Gamma-Valerolactone and its Enantiomers: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Stereochemistry, Synthesis, Separation, and Biological Activity of (R)- and (S)-γ-Valerolactone

Gamma-Valerolactone (GVL) is a versatile, bio-derived platform chemical with a single stereocenter, rendering it chiral and existing as two distinct enantiomers: (R)-γ-Valerolactone and (S)-γ-Valerolactone. While often utilized in its racemic form, the individual enantiomers of GVL, and its active metabolite γ-hydroxyvaleric acid (GHV), possess unique properties and biological activities that are of significant interest to the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of the chiral characteristics of GVL, detailing its synthesis, separation, and the pharmacological implications of its stereoisomers.

Physicochemical Properties of GVL Enantiomers

The distinct three-dimensional arrangement of atoms in (R)- and (S)-GVL gives rise to their differential interaction with plane-polarized light, a property known as optical activity. This and other key physicochemical properties are summarized below.

| Property | (R)-γ-Valerolactone | (S)-γ-Valerolactone | Racemic γ-Valerolactone |

| CAS Number | 58917-25-2[1] | 19041-15-7 | 108-29-2[2][3][4] |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | 100.12 g/mol [2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 105 °C | ~206.6 °C at 760 mmHg | 207-208 °C |

| Density | 1.04 g/cm³ | ~1.0 g/cm³ | 1.05 g/mL at 25 °C |

| Specific Rotation ([α]D) | >0° (dextrorotatory) | <0° (levorotatory) | 0° |

Enantioselective Synthesis and Separation

The production of enantiomerically pure GVL is crucial for studying its stereospecific biological effects. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis of (S)-γ-Valerolactone

A prominent method for the enantioselective synthesis of (S)-GVL involves the asymmetric reduction of levulinic acid, a bio-based precursor. This can be achieved through chemo-enzymatic routes that offer high enantioselectivity under mild conditions.

This protocol outlines a two-step process involving the esterification of levulinic acid followed by an asymmetric enzymatic reduction and subsequent lactonization.

-

Esterification of Levulinic Acid:

-

Levulinic acid is chemically esterified to ethyl levulinate. A common method involves reacting levulinic acid with ethanol in the presence of an acid catalyst, such as the ion exchange resin Amberlyst 15.

-

The reaction mixture is typically heated for several hours to drive the equilibrium towards the ester product.

-

The resulting ethyl levulinate is then purified, for example, by distillation.

-

-

Enzymatic Reduction and Lactonization:

-